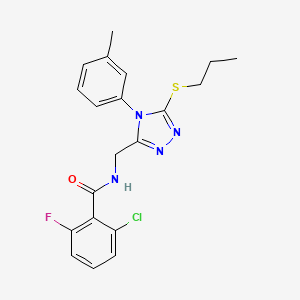

2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with a propylthio group at position 5 and an m-tolyl group at position 4. The benzamide moiety is substituted with chlorine and fluorine at positions 2 and 6, respectively.

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN4OS/c1-3-10-28-20-25-24-17(26(20)14-7-4-6-13(2)11-14)12-23-19(27)18-15(21)8-5-9-16(18)22/h4-9,11H,3,10,12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVKMRVKRYAIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide generally involves multiple steps:

Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

Benzamide Formation: This is typically achieved via acylation reactions where the chlorine and fluorine substituents are introduced onto the benzamide ring through electrophilic aromatic substitution.

Final Coupling: The final product formation involves coupling the triazole derivative with the chlorofluorobenzamide precursor, potentially using a coupling agent like EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the bond formation.

Industrial Production Methods:

In an industrial setting, scalability and yield optimization are critical. High-pressure reactors, advanced catalysis, and continuous flow reactions are often employed to enhance the efficiency and scalability of the synthesis. Ensuring the purity and consistency of the end product is crucial for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidative reactions at the sulfur or benzamide moiety.

Reduction: Reduction reactions may occur at the triazole or benzamide groups.

Substitution: Nucleophilic substitution is feasible due to the presence of chloro and fluoro substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminium hydride, catalytic hydrogenation.

Substitution: Sodium azide, sodium methoxide in the presence of suitable solvents like DMF (dimethylformamide).

Major Products:

Oxidative reactions generally yield sulfoxides or sulfones, while reductive reactions could lead to de-chlorination or de-fluorination products.

Applications De Recherche Scientifique

Chemistry: Utilized as a building block in synthesizing more complex molecules due to its multifunctional nature. Biology: Investigated for its potential in drug development, particularly as an inhibitor or activator of specific biological pathways. Medicine: May possess pharmacological properties making it a candidate for therapeutic research. Industry: Used in material science for the development of novel polymers and advanced materials due to its unique chemical properties.

Mécanisme D'action

This compound can interact with various molecular targets through its multiple functional groups. It can bind to proteins or enzymes, modulating their activity by either inhibition or activation, thereby affecting downstream biological pathways. The presence of halogens enhances its ability to interact with hydrophobic pockets within target proteins.

Comparaison Avec Des Composés Similaires

2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Core Structure : Shares the benzamide and 1,2,4-triazole scaffold with the target compound.

- Key Differences: The thioether substituent at position 5 of the triazole includes a 2-oxo-2-(m-tolylamino)ethyl group instead of a simple propyl chain.

- Implications : The increased complexity may enhance target affinity but reduce metabolic stability or oral bioavailability due to higher molecular weight and polar surface area.

2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-85-2)

- Core Structure : Replaces the 1,2,4-triazole with an isoxazole ring.

- Key Differences :

- Molecular Weight : 360.8 g/mol , compared to the target compound’s estimated ~389.5 g/mol.

Comparative Data Table

Research Findings and Implications

Triazole vs. Isoxazole Cores: The 1,2,4-triazole in the target compound and analog provides nitrogen-rich sites for hydrogen bonding, making them suitable for interactions with enzymes or receptors.

Substituent Effects: The propylthio group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration or membrane permeability. The methoxy group in CAS 953014-85-2 improves solubility, which is critical for oral bioavailability .

Synthetic Considerations : The triazole derivatives may require multi-step synthesis due to their complex substitution patterns, whereas isoxazole analogs like CAS 953014-85-2 could be synthesized more efficiently using cycloaddition reactions.

Activité Biologique

2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, with a focus on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- A benzamide moiety

- A triazole ring substituted with a propylthio group

- Fluorine and chlorine substituents that influence its biological properties

This structural arrangement may enhance its interaction with biological targets, impacting its efficacy and specificity.

Research indicates that compounds similar to 2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide often exhibit multiple mechanisms of action:

- Enzyme Inhibition : Many triazole derivatives inhibit key enzymes involved in disease progression. For instance, they may target enzymes like cholinesterases or cyclooxygenases, which are crucial in neurodegenerative diseases and inflammatory conditions .

- Anticancer Activity : Triazole derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : Some studies suggest that similar compounds possess antibacterial and antifungal activities, potentially through disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 1: Biological Activities of Related Triazole Compounds

| Compound Name | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | AChE | 10.4 | Inhibitor |

| Compound B | BChE | 7.7 | Inhibitor |

| Compound C | COX-2 | 12.0 | Anti-inflammatory |

| Compound D | HCT-116 | 6.2 | Anticancer |

| Compound E | T47D | 27.3 | Anticancer |

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

- Anti-Alzheimer's Research : A study evaluated the inhibition of cholinesterase enzymes by triazole derivatives, revealing significant activity that suggests potential use in treating Alzheimer's disease .

- Cancer Cell Line Studies : Research focusing on the anticancer properties of triazole derivatives demonstrated effectiveness against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with specific compounds showing IC50 values as low as 6.2 µM .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of triazole derivatives, indicating favorable outcomes in reducing tumor sizes and improving survival rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole-containing benzamide derivatives typically involves sequential functionalization. A general approach includes:

Triazole Core Formation : React 4-(m-tolyl)-4H-1,2,4-triazole-3-thiol with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propylthio group .

Benzamide Coupling : Activate 2-chloro-6-fluorobenzoic acid via EDCI/HOBt coupling, followed by reaction with the aminomethyl-triazole intermediate .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproduct formation. Yield improvements (>60%) are achievable using anhydrous solvents and inert atmospheres .

Q. How should researchers validate the structural identity of this compound, particularly its triazole and benzamide moieties?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) confirms bond lengths, angles, and hydrogen bonding (e.g., N–H···O interactions in the benzamide group) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Key signals include δ ~8.5 ppm (triazole H), δ ~7.8–7.2 ppm (aromatic H), and δ ~4.5 ppm (CH₂ linker) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₀H₂₀ClFN₄OS: 426.0912) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for similar triazole-benzamide derivatives?

- Methodological Answer :

- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to account for potency variability .

- Target Selectivity Profiling : Use kinase/enzyme panels (e.g., Eurofins DiscoverX) to differentiate off-target effects. For example, fluorinated benzamides often show PDE4B inhibition but may cross-react with PDE7 .

- Statistical Analysis : Apply ANOVA or non-linear regression models to compare replicate data. Address outliers via Grubbs’ test .

Q. How can researchers design studies to evaluate the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer :

- Environmental Persistence :

Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS .

Soil Sorption : Use batch equilibrium methods (OECD Guideline 106) with varying soil organic matter content .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests under OECD 202 guidelines.

- Algal Growth Inhibition : 72-hour EC₅₀ assays (OECD 201) .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues for hydrogen bonding: Asp831, Lys721 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify flexible regions .

Methodological Challenges & Solutions

Q. How can low yields in the final coupling step be addressed during synthesis?

- Troubleshooting Guide :

- Activation Issues : Replace EDCI/HOBt with DCC/DMAP for sterically hindered amines.

- Solvent Optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions.

- Temperature Control : Conduct reactions at 0–5°C to minimize racemization .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.